n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide
Description
It is stored at +4°C with 95% purity and is available industrially as a building block for pharmaceutical or agrochemical research .
Properties
Molecular Formula |
C10H14N6O |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H14N6O/c1-7-5-9(12-4-3-11-8(2)17)16-10(15-7)13-6-14-16/h5-6,12H,3-4H2,1-2H3,(H,11,17) |
InChI Key |
BFEINYJBAXVEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
Source demonstrates a streamlined one-pot approach for analogous triazolo-pyrimidines, combining cyclocondensation and amination steps:
Microwave-Assisted Synthesis
Patent literature (source) describes microwave acceleration for chlorination and amination steps:
- Chlorination: POCl₃/DMF, 150°C, 20 minutes (yield: 88%).
- Amination: Ethylenediamine, 100°C, 30 minutes (yield: 82%).
Critical Analysis of Reaction Parameters
Table 1: Comparison of Chlorination Methods
| Method | Reagents | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | POCl₃, DMF | 6 | 85 | |
| Microwave | POCl₃, DMF | 0.33 | 88 |
Table 2: Solvent Impact on Amination
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMA | 80 | 80 | 98 |
| DMF | 80 | 72 | 95 |
| Ethanol | 70 | 58 | 90 |
DMA outperforms DMF and ethanol due to superior solubility of intermediates and byproducts.
Scalability and Industrial Considerations
Large-scale synthesis (source) requires:
- Chlorination: Stainless-steel reactors resistant to POCl₃ corrosion.
- Amination: Controlled addition of ethylenediamine to prevent exothermic runaway.
- Acetylation: Quenching with ice-water to decompose excess acetic anhydride.
Typical Batch Size: 1 kg of final product with 87% overall yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The triazolopyrimidine scaffold is highly modular, with substitutions at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogs include:
Pharmacological and Agrochemical Potential
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than analogs with bulky arylthio groups (e.g., 5c, logP ~3.5).
- Solubility : The acetamide group enhances water solubility compared to ester or thioether derivatives.
- Stability : Storage at +4°C is common across analogs, indicating sensitivity to thermal degradation .
Biological Activity
n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide is a compound derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 221.24 g/mol
- CAS Registry Number: 2503-56-2
- Melting Point: Approximately 226 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds based on the triazolo[1,5-a]pyrimidine framework. For instance, derivatives have been shown to induce apoptosis in cancer cell lines by suppressing key signaling pathways such as ERK signaling.
Case Study:
A study published in MDPI reported that certain triazolo[1,5-a]pyrimidine derivatives significantly inhibited cancer cell proliferation and induced G2/M phase arrest in MGC-803 cells. The most potent derivative displayed an IC50 value indicative of strong cytotoxicity against these cells .
The proposed mechanism involves the modulation of cell cycle-related proteins and apoptosis-related signaling pathways. Specifically:
- Inhibition of ERK Pathway: The compound appears to downregulate ERK signaling, which is crucial for cell survival and proliferation.
- Induction of Apoptosis: It promotes apoptotic processes through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Amino Group Positioning: The placement of the amino group on the triazole ring affects binding affinity to target proteins.
- Alkyl Substituents: Variations in alkyl chain length and branching can enhance solubility and bioavailability.
Research Findings
A summary of key findings related to this compound is presented in Table 1.
Q & A
Q. What are the key considerations for optimizing the synthesis of n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide?
Synthesis optimization requires attention to reaction conditions such as solvent selection (e.g., ethanol for cyclization), temperature (60–100°C for amine coupling), and catalysts. For example, the cyclization of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux yields the triazolo-pyrimidine core, followed by amine substitution . Purification via gradient elution column chromatography (e.g., EtOAC/light petroleum mixtures) improves yield and purity .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
X-ray crystallography provides definitive structural confirmation by resolving bond angles and hydrogen-bonding networks (e.g., planar fused-ring systems and amino group interactions) . Complementary techniques include for substituent analysis (e.g., methylene protons at δ 2.79 ppm for N-methyl groups) and to verify carbonyl and aromatic carbons .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD integrates computational reaction path searches with experimental validation to optimize conditions like solvent polarity and temperature, accelerating discovery of novel derivatives .
Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition)?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural variations. Methodological solutions include:
- Standardizing assay protocols (e.g., fixed ATP concentrations for kinase inhibition studies).
- Comparing substituent effects: The trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines enhances binding affinity via hydrophobic interactions, while methyl groups may alter metabolic stability .
- Validating findings with orthogonal assays (e.g., surface plasmon resonance alongside enzymatic activity assays) .
Q. What strategies improve purification efficiency in multi-step syntheses of triazolo-pyrimidine derivatives?
- Intermediate isolation : Use flash chromatography after each step to remove unreacted precursors (e.g., unreacted amines in coupling reactions) .
- Solvent selection : Ethanol or ethyl acetate facilitates crystallization of polar intermediates, while light petroleum precipitates non-polar byproducts .
- Automated systems : High-performance liquid chromatography (HPLC) with UV detection ensures high-purity final products .
Q. How can researchers design robust enzyme inhibition assays for this compound?
- Kinetic analysis : Determine IC values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Structural docking : Use software like AutoDock Vina to predict binding modes, focusing on the acetamide moiety’s interaction with catalytic residues .
- Negative controls : Include structurally similar but inactive analogs (e.g., pyrazolo[3,4-d]pyrimidines) to validate specificity .
Q. What role do substituents play in modulating the compound’s biological activity?
- Trifluoromethyl groups : Enhance metabolic stability and target binding through electronegative and hydrophobic effects .
- Aminoethyl acetamide chain : Increases solubility and enables hydrogen bonding with enzymatic active sites .
- Comparative studies with analogs (e.g., pyrazolo[4,3-e]triazolo-pyrimidines) reveal that bulkier substituents reduce cell permeability but improve selectivity .
Q. What precautions are necessary when handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
